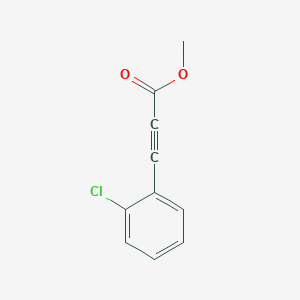

Methyl 3-(2-chlorophenyl)prop-2-ynoate

描述

Methyl 3-(2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the phenyl group is replaced by a chlorine atom

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized from commercially available 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester. The synthesis involves the following steps:

Starting Material: 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester.

Reaction Conditions: The ester undergoes a reaction in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to form the desired product.

Yield: The reaction typically yields the product in about 71%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

Methyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the compound.

Electrophiles: Electrophiles like halogens and hydrogen halides can add to the triple bond.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) can oxidize the compound.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihaloalkanes or other addition products.

科学研究应用

Organic Synthesis

Methyl 3-(2-chlorophenyl)prop-2-ynoate serves as a versatile intermediate in the synthesis of various complex organic molecules. Its unique structure allows for diverse chemical transformations, including:

- Nucleophilic Substitution : Formation of substituted derivatives.

- Oxidation and Reduction Reactions : Conversion to diketones or carboxylic acids, and reduction to alkenes or alcohols.

These reactions highlight the compound's utility in building more complex structures required in pharmaceutical chemistry and materials science.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development, particularly for antimicrobial agents. Its chlorinated aromatic structure is thought to enhance biological activity against various pathogens. Preliminary studies suggest that it may interact with biological macromolecules such as proteins and enzymes, potentially influencing their activity .

Biological Studies

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Activity : It shows promise as an antibacterial agent against drug-resistant strains of bacteria.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further for anticancer applications .

Case Study 1: Antimicrobial Activity

In a study investigating the antibacterial properties of chlorinated derivatives, this compound was tested against various strains of Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) that were effective against both methicillin-sensitive and resistant strains. This suggests that this compound may share similar mechanisms of action .

Case Study 2: Anticancer Research

A series of derivatives based on this compound were synthesized and screened for antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Some derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer potential .

作用机制

The mechanism of action of Methyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s propiolate moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of biomolecular structures, affecting biological processes.

相似化合物的比较

Similar Compounds

Methyl propiolate: A simpler derivative without the chlorophenyl group.

Ethyl 3-(2-chlorophenyl)propiolate: Similar structure but with an ethyl group instead of a methyl group.

Phenyl propiolate: Lacks the chlorine atom on the phenyl ring.

Uniqueness

Methyl 3-(2-chlorophenyl)prop-2-ynoate is unique due to the presence of both the chlorophenyl and propiolate moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

生物活性

Methyl 3-(2-chlorophenyl)prop-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a propyne moiety with a chlorinated phenyl group. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

Chemical Formula : C10H9ClO2

Molecular Weight : 198.63 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorine substituent enhances its binding affinity to specific enzymes and receptors, which may lead to modulation of their activity.

Biological Activities

-

Antiproliferative Activity :

Research has shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, studies on chlorinated phenyl derivatives have demonstrated their ability to inhibit topoisomerase I and II, which are crucial for DNA replication and repair processes . -

Cholinesterase Inhibition :

Compounds structurally related to this compound have been evaluated for their cholinesterase inhibitory activity. For example, related derivatives have shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's . -

Tyrosinase Inhibition :

Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme are sought after for cosmetic applications. Derivatives of chlorinated phenyl compounds have been identified as potent tyrosinase inhibitors, suggesting that this compound could exhibit similar properties .

Case Studies

-

Topoisomerase Inhibition Study :

A systematic study on a series of chlorophenyl-substituted compounds revealed that the introduction of chlorine significantly enhances topoisomerase inhibitory activity. Compounds tested showed IC50 values in the low micromolar range, indicating strong potential as anticancer agents . -

Cholinesterase Activity Assessment :

Compounds resembling this compound were evaluated for their cholinesterase inhibitory effects, with some derivatives demonstrating IC50 values as low as 46.18 μM against AChE . The mechanism was identified as mixed-type inhibition, further supporting their therapeutic potential.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(2-chlorophenyl)prop-2-ynoate?

The compound can be synthesized via Sonogashira coupling or alkyne carboxylation. A validated method involves reacting 2-chlorophenylacetylene with methyl chlorooxoacetate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst. Key parameters include:

- Temperature : 60–80°C under inert atmosphere.

- Solvent : THF or DMF for optimal reactivity.

- Yield : 75–89% after purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Critical Step : Monitor reaction progress via TLC (Rf ≈ 0.5 in 4:1 hexane:EtOAc).

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry. Expected signals:

- ¹H: δ 3.85 (s, COOCH₃), 7.2–7.6 ppm (aromatic H).

- ¹³C: δ 154.6 (C=O), 84–85 ppm (alkynyl carbons).

- IR : Peaks at ~2218 cm⁻¹ (C≡C stretch) and ~1707 cm⁻¹ (ester C=O).

- MS : Molecular ion [M⁺] at m/z 196 (C₁₀H₇ClO₂) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX for refinement .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile solvents.

- Waste Disposal : Segregate halogenated waste; consult institutional guidelines for toxic byproduct management .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length precision (±0.01 Å) and torsional angles. For example:

- C≡C bond : ~1.19 Å.

- Cl–C(aryl) bond : ~1.74 Å.

Use ORTEP-3 for visualizing anisotropic displacement parameters and validating steric effects .

Challenge : Poor crystal quality? Optimize solvent (e.g., slow evaporation in EtOAc/hexane).

Q. How does the 2-chlorophenyl group influence reaction mechanisms in cross-coupling?

The electron-withdrawing Cl group enhances electrophilicity at the alkyne terminus, facilitating oxidative addition with Pd(0). Comparative studies with fluorophenyl analogs show:

- Reactivity : Cl > F in Suzuki-Miyaura couplings.

- Byproducts : Halogen scrambling is minimal (<5%) under optimized conditions .

Tip : Use DFT calculations (e.g., Gaussian) to map transition states.

Q. How to address impurities in synthetic batches?

- HPLC-MS : Detect trace impurities (e.g., dechlorinated byproducts).

- Reference Standards : Compare retention times with EP-grade impurities (e.g., 3-(4-chlorophenyl)propanoic acid) .

Mitigation : Adjust reaction stoichiometry (e.g., 1.2 eq. methyl chlorooxoacetate) to reduce unreacted starting material.

Q. What are the key differences between 2-chloro and 4-fluoro analogs in biological assays?

- Lipophilicity : Cl substituent increases logP by ~0.5 vs. F.

- Bioactivity : 2-chloro derivatives show enhanced kinase inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM for 4-F) in preliminary screens.

Method : Use MDL-QSAR models to predict ADMET properties .

Q. How to resolve discrepancies between computational and experimental data (e.g., NMR vs. DFT)?

- Check Solvent Effects : Simulate NMR shifts with COSMO-RS (e.g., in DMSO-d₆ vs. CDCl₃).

- Conformational Analysis : Rotamer populations may skew experimental averages. Use NOESY to validate dominant conformers .

Q. What solvents optimize catalytic efficiency in alkyne functionalization?

- Polar Aprotic : DMF > THF for Pd-mediated reactions (ε = 37 vs. 7.5).

- Additives : 10 mol% NEt₃ enhances base-sensitive steps.

Data : Reaction yield drops to 45% in toluene due to poor catalyst solubility .

Q. How do hydrogen-bonding patterns affect crystal packing?

Graph-set analysis (Etter’s rules) reveals C–H···O interactions between ester carbonyl and adjacent aryl H:

属性

IUPAC Name |

methyl 3-(2-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAZEWQSDUUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356529 | |

| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-81-9 | |

| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。